molecular formula C8H7ClN2 B8096545 5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine

5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B8096545
M. Wt: 166.61 g/mol
InChI Key: GRWHITPBGNEHFX-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound featuring a pyrrolopyridine scaffold with a chlorine substituent at position 5 and a methyl group at the N1 position. This scaffold is structurally related to purines, making it a valuable intermediate in medicinal chemistry for designing kinase inhibitors, cytotoxic agents, and other bioactive molecules .

Properties

IUPAC Name

5-chloro-1-methylpyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-3-2-6-4-8(9)10-5-7(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWHITPBGNEHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=NC=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1H-pyrrolo[2,3-c]pyridine with chlorinating agents and methylating agents can yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the pyrrolopyridine core can introduce different substituents, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced analogs, and substituted variants, each with distinct chemical and physical properties.

Scientific Research Applications

Cancer Therapy

One of the most promising applications of 5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is in cancer treatment. Research has indicated that derivatives of pyrrolo[2,3-b]pyridine can act as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, compounds derived from this scaffold have shown significant inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values indicating effective inhibition at low concentrations .

In vitro studies have demonstrated that these compounds can inhibit the proliferation and induce apoptosis in breast cancer cells. Specifically, one derivative exhibited an IC50 value of 7 nM against FGFR1 and effectively reduced the migration and invasion of cancer cells . This suggests that this compound and its derivatives could serve as lead compounds for developing targeted cancer therapies.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies have revealed that it may interact with specific enzymes critical for cellular processes, potentially affecting cell proliferation and survival pathways. For example, it has been suggested that derivatives could inhibit enzymes involved in tumor growth and metastasis . This mechanism could be beneficial not only for cancer treatment but also for addressing other conditions where these enzymes play a role.

Potential Applications Beyond Cancer

Beyond oncology, research indicates that pyrrolo[2,3-c]pyridine derivatives may have applications in treating diseases related to the nervous and immune systems. Their broad pharmacological profile suggests potential use as analgesics or anti-inflammatory agents . Furthermore, some studies have explored their effectiveness against viral infections and metabolic disorders like diabetes due to their ability to modulate glucose levels and improve insulin sensitivity .

Case Studies and Research Findings

Study ReferenceCompound TestedTargetResults
4hFGFRsIC50 values: FGFR1 (7 nM), inhibited breast cancer cell proliferation
Nortopsentin analoguesVarious cancersShowed cytotoxicity against ovarian cancer cells
Pyrrolo derivativesEnzymesPotential inhibitors affecting tumor growth

Mechanism of Action

The mechanism by which 5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

Substituent Variations and Positional Effects

The pyrrolo[2,3-c]pyridine core differs from other isomers (e.g., [2,3-b] or [3,2-b]) in the placement of the nitrogen atom within the six-membered ring. highlights that relocating the nitrogen from the 7-position (as in pyrrolo[2,3-b]pyridine) to the 6-position (pyrrolo[2,3-c]pyridine) significantly reduces inhibitory activity against kinases, underscoring the importance of nitrogen positioning in biological activity .

Key substituent comparisons :

  • N1-Substituents: Methyl (target compound): Likely offers moderate steric bulk and enhanced lipophilicity compared to unsubstituted analogs. Triisopropylsilyl (5-chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine): Bulky groups may hinder binding but enhance solubility in nonpolar environments .
  • Halogen Substituents: Chloro at position 5 (target compound): Provides electron-withdrawing effects, influencing electronic distribution and binding interactions.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine* C₈H₇ClN₂ 166.61 (calculated) 1-methyl, 5-Cl
5-Chloro-1H-pyrrolo[2,3-c]pyridine C₇H₅ClN₂ 152.58 None at N1, 5-Cl
5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine C₁₀H₁₁ClN₂ 194.66 1-isopropyl, 5-Cl
5-Bromo-1H-pyrrolo[2,3-b]pyridine C₇H₅BrN₂ 213.03 None at N1, 5-Br

*Calculated based on structural similarity.

Biological Activity

5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. Its unique structure endows it with significant biological activities, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolopyridine core, which is characterized by a fused pyrrole and pyridine ring. The presence of the chlorine atom and the methyl group at specific positions contributes to its reactivity and biological properties.

Anticancer Activity

Research indicates that derivatives of pyrrolopyridines exhibit notable anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

Compound Cell Line IC50 (µM) Mechanism of Action
5-Chloro...MDA-MB-231 (Breast)6.25Induction of apoptosis via mitochondrial pathway
5-Chloro...HeLa (Cervical)8.50Cell cycle arrest at G2/M phase

The mechanism of action often involves the modulation of signaling pathways related to cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

Studies have also reported antimicrobial effects associated with pyrrolopyridine derivatives. Specifically, compounds derived from this class have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Candida albicans.

Compound Microorganism MIC (µg/mL) Activity
5-Chloro...Staphylococcus aureus<0.15Moderate antibacterial activity
5-Chloro...Candida albicans<0.20Significant antifungal activity

The antimicrobial action is believed to stem from the disruption of microbial cell membranes and interference with essential metabolic processes .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory potential. In vitro assays indicate that it can reduce the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Case Studies

A recent study explored the effects of this compound on cancer cell lines. The results showed a dose-dependent reduction in cell viability across multiple trials:

  • Study Design : Various concentrations (0.1 µM to 10 µM) were tested on MDA-MB-231 cells.
  • Findings : Significant cytotoxicity was observed at concentrations above 5 µM, with an IC50 value calculated at approximately 6.25 µM.

Another investigation focused on its antimicrobial properties against Candida albicans, where the compound exhibited an MIC value of less than 0.20 µg/mL, indicating strong antifungal activity compared to standard antifungal agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine, and how can its purity be optimized?

  • Methodology : The compound is typically synthesized via alkylation of the parent pyrrolo[2,3-c]pyridine. For example, methylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine using methyl iodide (MeI) in the presence of a strong base like t-BuOK and a phase-transfer catalyst (TDA-1) yields the target compound. Key steps include:

  • Dissolving the parent compound in anhydrous toluene.
  • Adding t-BuOK and TDA-1 at 0°C, followed by slow addition of MeI.
  • Monitoring reaction progress via TLC (DCM/ethyl acetate 9:1) and purifying via column chromatography (DCM/ethyl acetate 95:5) .
    • Optimization : Purity can be improved by controlling reaction temperature (0°C to room temperature) and using inert conditions to prevent side reactions.

Q. How is this compound characterized spectroscopically?

  • Key Techniques :

  • ¹H NMR : Look for characteristic signals such as the methyl group (singlet at δ 4.16 ppm) and aromatic protons (e.g., H-4 and H-5 doublets at δ 7.41 and 7.95 ppm, respectively) .
  • ¹³C NMR : The methyl carbon appears at δ 36.7 ppm, while aromatic carbons range from δ 101.0 to 137.5 ppm .
  • Elemental Analysis : Confirm molecular composition (e.g., C, 57.67%; H, 4.23%; N, 16.81%) .

Advanced Research Questions

Q. What strategies are effective for functionalizing this compound to study structure-activity relationships (SAR)?

  • Methodology :

  • Bromoacetylation : React with bromoacetyl bromide in the presence of AlCl₃ to introduce a bromoacetyl group at the 3-position, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Thiazole Ring Formation : Use 3-bromoacetyl derivatives to synthesize indolyl-thiazolyl-pyrrolo[2,3-c]pyridines via condensation with indole-3-carbothioamides under reflux in ethanol .
    • SAR Design : Systematically vary substituents (e.g., halogens, aryl groups) and assess biological activity (e.g., kinase inhibition) to identify pharmacophores.

Q. How can contradictory spectral data or reaction yields be resolved during synthesis?

  • Case Study : In the methylation of pyrrolo[2,3-c]pyridine, a 70% yield is typical . Lower yields may arise from incomplete alkylation or side reactions.
  • Troubleshooting :

  • Verify stoichiometry of MeI and base (e.g., excess MeI may lead to over-alkylation).
  • Use high-purity solvents (anhydrous toluene) to prevent hydrolysis.
  • Confirm regioselectivity via NOESY or X-ray crystallography to rule out positional isomers.

Q. What computational methods are suitable for predicting the reactivity of this compound in drug discovery?

  • Approaches :

  • DFT Calculations : Model electrophilic aromatic substitution (EAS) at the 3-position to predict sites for functionalization.
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthetic targets.
    • Validation : Compare computational predictions with experimental results (e.g., reaction rates, binding affinities) to refine models.

Methodological Considerations

  • Purification : Use silica gel chromatography with gradients of heptane/ethyl acetate or DCM/ethyl acetate for intermediates .
  • Analytical Cross-Check : Combine NMR, HPLC, and mass spectrometry to confirm structural integrity, especially for regioisomerically sensitive compounds.
  • Safety : Handle methyl iodide and bromoacetyl bromide in fume hoods due to toxicity and volatility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine

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